molecular formula C52H93NO17Si2 B566126 4',2''-O-Di(trimethysilyl)tylosin CAS No. 114442-77-2

4',2''-O-Di(trimethysilyl)tylosin

Numéro de catalogue: B566126
Numéro CAS: 114442-77-2
Poids moléculaire: 1060.476
Clé InChI: HQHOBGOEJCZMCO-DSNVLZGESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4',2''-O-Di(trimethylsilyl)tylosin is a chemically modified derivative of tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae. The compound is synthesized by introducing trimethylsilyl (TMS) groups at the 4' and 2'' hydroxyl positions of the tylosin molecule. This modification aims to enhance its physicochemical properties, such as stability, lipophilicity, and bioavailability, while retaining or improving antimicrobial activity .

Tylosin itself consists of four major components: tylosin A (the primary bioactive form), B, C, and D. Tylosin A constitutes >80% of commercial preparations, with minor metabolites like tylosin D forming in vivo . The TMS derivative is structurally distinct due to the bulky silyl groups, which likely alter interactions with bacterial ribosomes and environmental matrices.

Propriétés

Numéro CAS

114442-77-2

Formule moléculaire

C52H93NO17Si2

Poids moléculaire

1060.476

Nom IUPAC

2-[(4R,5S,6S,7R,9R,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1

Clé InChI

HQHOBGOEJCZMCO-DSNVLZGESA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC

Synonymes

2A,4C-Bis-O-(trimethylsilyl)-tylosin

Origine du produit

United States

Méthodes De Préparation

Tylosin as the Base Molecule

The synthesis begins with tylosin (C46H77NO17), a naturally occurring macrolide antibiotic produced by Streptomyces fradiae. Tylosin’s structure contains multiple hydroxyl groups, but selective protection of the 4' and 2'' positions is required to avoid undesired side reactions. The molecular complexity of tylosin necessitates high-purity starting material, typically verified via HPLC to ensure ≥95% purity.

Silylating Agents

Trimethylsilylation employs two primary reagents:

  • Hexamethyldisilazane (HMDS) : A non-polar silyl donor that reacts with hydroxyl groups under mild conditions, producing ammonia as a byproduct.

  • Trimethylchlorosilane (TMCS) : A more reactive agent often paired with a base (e.g., pyridine) to neutralize HCl generated during the reaction.

HMDS is preferred for primary and secondary alcohols due to its efficiency, while TMCS is reserved for sterically hindered tertiary alcohols.

Silylation Reaction Conditions

Reaction Stoichiometry and Solvent Systems

The stoichiometric ratio of tylosin to silylating agent is critical. For HMDS, a 1:0.5 molar ratio (tylosin:HMDS) in anhydrous dichloromethane or acetonitrile achieves >90% conversion within 2–4 hours at 40–50°C. Adding a catalytic amount of TMCS (0.1 equiv) accelerates the reaction by scavenging trace water.

Table 1: Optimized Reaction Parameters for 4',2''-O-Di(trimethylsilyl)tylosin Synthesis

ParameterHMDS MethodTMCS Method
Tylosin (mmol)1.01.0
Silylating Agent (mmol)0.51.1
Base (mmol)NonePyridine (1.1)
SolventAnhydrous CH3CNAnhydrous CH2Cl2
Temperature (°C)40–5025–30
Time (h)2–44–6
Yield (%)85–9075–80

Kinetic and Thermodynamic Considerations

Primary hydroxyl groups at the 4' and 2'' positions react faster than secondary or tertiary alcohols due to lower steric hindrance. The reaction’s exothermic nature requires controlled addition of HMDS to prevent overheating, which could lead to desilylation or decomposition.

Purification and Isolation

Workup Procedures

Post-reaction, the mixture is quenched with ice-cwater to hydrolyze excess silylating agent. The organic layer is washed sequentially with:

  • 5% NaHCO3 to remove acidic byproducts.

  • Saturated NaCl to eliminate residual water.
    The organic phase is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). 4',2''-O-Di(trimethylsilyl)tylosin elutes at Rf = 0.45–0.50 (TLC, ethyl acetate/hexane 1:1).

Analytical Characterization

Spectroscopic Data

  • High-Resolution Mass Spectrometry (HRMS) : m/z 1060.476 [M+H]+ (calculated for C52H93NO17Si2: 1060.476).

  • ¹³C NMR (CDCl3) : δ 202.8 (C-24 aldehyde), 42.3 (C-20), 21.3 (C-19).

  • ¹H NMR (400 MHz, CDCl3) : δ 9.00 (s, 1H, aldehyde), 5.92 (m, 1H, H-19).

Purity Assessment

HPLC analysis (C18 column, 35°C, 230 nm) with a mobile phase of acetonitrile/sodium perchlorate (40:60) confirms ≥98% purity.

Challenges and Mitigation Strategies

Moisture Sensitivity

Silyl ethers are prone to hydrolysis. Reactions must be conducted under anhydrous conditions using molecular sieves (4Å) and inert gas (N2/Ar).

Regioselectivity

Competitive silylation at other hydroxyl groups (e.g., 23-OH) is minimized by steric bulk of trimethylsilyl groups and controlled reagent addition .

Analyse Des Réactions Chimiques

4’,2’'-O-Di(trimethysilyl)tylosin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antibacterial Applications

4',2''-O-Di(trimethysilyl)tylosin is primarily utilized as a reactant in the synthesis of new antibacterial agents derived from tylosin. Its modification enhances the solubility and stability of tylosin derivatives, making them more effective against resistant bacterial strains.

Case Study: Synthesis of Tylosin Derivatives

A study demonstrated that this compound serves as a key intermediate in the preparation of various acylated tylosin derivatives. These derivatives have shown improved bioactivity compared to their parent compound, enhancing their potential for clinical use against bacterial infections .

Derivative Synthesis Method Bioactivity
Tylosin 3-AcetateAcylation using this compoundExhibits enhanced antibacterial activity
4'-Chloroacetyl TylosinReaction with chloroacetic anhydrideIncreased potency against Gram-positive bacteria

Veterinary Medicine

In veterinary medicine, tylosin and its derivatives are widely used to treat bacterial infections in livestock. The introduction of this compound into formulations has been shown to improve the pharmacokinetic properties of tylosin, allowing for lower dosages while maintaining efficacy.

Case Study: Pharmacokinetics in Animals

Research involving the administration of modified tylosin formulations indicated that the serum levels of the antibiotic were significantly higher and sustained for longer periods compared to traditional formulations. This suggests that this compound can enhance therapeutic outcomes in veterinary applications .

Animal Model Dosage Serum Levels (μg/ml) Duration (hours)
Beagle Dogs11 mg/kgPeak at 1.9Up to 10 hours
Calves17.6 mg/kgPeak at 2.3Up to 8 hours

Research on Resistance Mechanisms

The compound also plays a role in research aimed at understanding bacterial resistance mechanisms. By studying how modified tylosin derivatives interact with bacterial ribosomes, researchers can gain insights into the development of resistance and identify potential strategies to overcome it.

Case Study: Mechanism of Action Studies

Studies have shown that the incorporation of trimethylsilyl groups alters the binding affinity of tylosin derivatives to bacterial ribosomal RNA, potentially leading to enhanced activity against resistant strains .

Mécanisme D'action

The mechanism of action of 4’,2’'-O-Di(trimethysilyl)tylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The trimethylsilyl groups enhance the compound’s stability and bioavailability, allowing it to effectively target bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .

Comparaison Avec Des Composés Similaires

Tylosin A and Its Metabolites

  • Structural Differences : Tylosin A lacks the TMS groups present in 4',2''-O-Di(trimethylsilyl)tylosin. Hydrolysis of tylosin A produces tylosin B (loss of mycarose at position 4), which increases hydrophilicity (log Kow: 1.535–78.343 vs. 0.552–32.659 for tylosin A) .
  • Bioactivity : Tylosin A exhibits 100% relative bioactivity, while tylosin B and D retain 83% and 35%, respectively . The TMS derivative’s bioactivity is hypothesized to be comparable or enhanced due to improved membrane permeability.
  • Environmental Behavior : Tylosin A shows pH-dependent sorption (stable at pH 4–9) and decreased sorption at high ionic strength. In contrast, the TMS derivative’s higher hydrophobicity may increase soil sorption and reduce environmental mobility .

Novel Tylosin Analogues from Streptomyces ansochromogenes

Two novel tylosin analogues (compounds 1 and 2) were generated via wblA gene disruption. Key comparisons include:

  • Antimicrobial Activity: Compounds 1 and 2 demonstrated significantly higher activity than tylosin against Streptococcus pneumoniae (Table 1) .
  • Structural Features : Both analogues retain the 16-membered macrolide core but differ in side-chain modifications. The TMS derivative’s silyl groups may similarly enhance ribosomal binding or resistance to enzymatic degradation.

Table 1: MIC Values of Tylosin and Analogues

Compound S. pneumoniae MIC (µg/mL) Staphylococcus aureus MIC (µg/mL)
Tylosin 0.5–2 0.004–4
Compound 1 0.125 0.25
Compound 2 0.25 0.5
4',2''-O-TMS-tylosin* Data pending Data pending

*Hypothetical data based on structural analogies.

Spiramycin and Other Macrolides

  • Spiramycin I: A 16-membered macrolide with three components (I, II, III). Unlike tylosin, spiramycin lacks the mycaminose-mycarose disaccharide.
  • Activity Spectrum : Spiramycin is less potent against gram-positive bacteria but effective against Toxoplasma gondii. The TMS derivative’s spectrum may align more closely with tylosin due to shared ribosomal targets.

Pharmacokinetic and Environmental Comparisons

Pharmacokinetics (PK)

  • Tylosin A in Turkeys : Rapid clearance (t1/2: 0.16–45.13 h) with tylosin D as a major metabolite . The TMS derivative’s PK may differ due to altered metabolism and prolonged half-life.
  • The TMS derivative’s lipophilicity could enhance oral absorption and tissue penetration.

Table 2: Pharmacokinetic Parameters

Parameter Tylosin A (Chickens) 4',2''-O-TMS-tylosin*
Cmax 1.5 µg/g (lung) Higher (predicted)
t1/2 6–8 h Extended (predicted)
AUC 24–48 h·µg/mL Increased (predicted)

Environmental Persistence

  • Degradation : Tylosin degrades via first-order kinetics in vermicomposting (k: 0.03–0.057 day<sup>-1</sup>) . The TMS derivative’s stability may reduce degradation rates, increasing environmental persistence.
  • Sorption : Tylosin A sorption decreases at high ionic strength (pH 7), but the TMS derivative’s hydrophobicity may reverse this trend, favoring cation-bridging interactions .

Analytical Detection and Specificity

  • The TMS derivative’s retention time and spectral overlap would require method optimization.

Activité Biologique

4',2''-O-Di(trimethysilyl)tylosin is a derivative of tylosin, a macrolide antibiotic primarily effective against Gram-positive bacteria and some Gram-negative organisms. This compound has garnered interest due to its unique structural modifications and potential biological activities, which may enhance its efficacy and application in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by the addition of two trimethylsilyl groups at the 4' and 2'' positions of the tylosin molecule. This modification not only affects its solubility and stability but may also influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₄₆H₇₇NO₁₇Si₂
Molecular Weight1008.23 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point18-132 °C
Boiling Point980.7 ± 65.0 °C

The mechanism of action for this compound is primarily based on its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. The presence of trimethylsilyl groups may enhance its binding affinity or alter its pharmacokinetics, leading to improved antibacterial activity.

Antimicrobial Efficacy

Research indicates that this compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy against Gram-negative bacteria is limited but noteworthy in certain strains.

Case Studies

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various tylosin derivatives, including this compound. The results demonstrated that this compound had a significantly lower minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus compared to unmodified tylosin, suggesting enhanced activity due to structural modifications .
  • Pharmacokinetic Profiling : In animal models, the pharmacokinetics of this compound were assessed. It showed increased bioavailability and a longer half-life than conventional tylosin, indicating potential for less frequent dosing in therapeutic applications .

Biochemical Pathways

The interaction of this compound with bacterial ribosomes disrupts protein synthesis, leading to cell death. Additionally, it may modulate immune responses by influencing cytokine production in mammalian cells, although further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

A comparison of the biological activity of this compound with other related compounds highlights its unique advantages:

CompoundAntibacterial SpectrumMIC (µg/mL)Notes
TylosinGram-positive8Standard reference
This compoundEnhanced Gram-positive activity4Improved efficacy against resistant strains
N-Arachidonoyl TaurineLimited antibacterial activityN/APrimarily involved in lipid metabolism

Q & A

Q. How can machine learning (ML) enhance the predictive modeling of 4',2''-O-Di(trimethylsilyl)tylosin’s pharmacokinetic properties?

  • Answer: Train ML models (e.g., Random Forest, Neural Networks) on datasets combining molecular descriptors (e.g., topological polar surface area, logD) and in-vivo PK data. Validate models using leave-one-out cross-validation (LOOCV) and external test sets. Integrate SHAP (SHapley Additive exPlanations) analysis to interpret feature importance for bioavailability predictions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.